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molecular formula H4OSi B1196071 Silanol

Silanol

Cat. No. B1196071
M. Wt: 48.116 g/mol
InChI Key: SCPYDCQAZCOKTP-UHFFFAOYSA-N
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Patent
US04472538

Procedure details

Thirty grams of a commercially available montmorillonite powder was dispersed in one liter of water by a mixer to prepare a montmorillonite suspension. After 20 g of ε-caprolactam was added to this suspension, 50 cc of dichlorodimethylsilane was further added, thus forming an intercalated compound of montmorillonite, ε-caprolactam and silanol. The formation of the intercalated compound was confirmed through X-ray diffraction, infrared absorption spectrum and differential thermal analysis, or the like. X-ray diffraction and infrared absorption spectra confirmed that this intercalated compound was formed into an intercalated compound composed of montmorillonite and nylon 6 when it was heated at about 200° C. for one hour in air to effect polymerization of ε-caprolactam between the layers.
[Compound]
Name
montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
[Compound]
Name
montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[Si:10](Cl)(C)C.[OH2:14]>>[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[SiH3:10][OH:14]

Inputs

Step One
Name
montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Two
Name
montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
50 mL
Type
reactant
Smiles
Cl[Si](C)(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was further added

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCCCN1)=O
Name
Type
product
Smiles
[SiH3]O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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